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Compound of Interest

Compound Name:
1-(3-Chloro-2-

hydroxyphenyl)ethanone

Cat. No.: B016315 Get Quote

An In-depth Technical Guide to the Chemical Reactivity of 1-(3-Chloro-2-
hydroxyphenyl)ethanone

Abstract
1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS No. 3226-34-4), also known as 3-Chloro-2-

hydroxyacetophenone, is a strategically important synthetic intermediate in medicinal and

materials chemistry.[1][2] Its trifunctional architecture, comprising a phenolic hydroxyl group, an

acetyl moiety, and a chlorinated aromatic ring, offers a versatile platform for molecular

elaboration. The electronic interplay between these groups dictates a nuanced reactivity profile,

enabling selective transformations at multiple sites. This guide provides a comprehensive

analysis of the synthesis, physicochemical properties, and key chemical reactivities of this

molecule, supported by mechanistic insights and established experimental protocols. Emphasis

is placed on understanding how the substituent effects govern the outcomes of electrophilic

aromatic substitution, nucleophilic reactions, and modifications of the side chain, thereby

providing a predictive framework for its application in complex target synthesis.

Synthesis and Molecular Structure
The principal and most industrially relevant method for the synthesis of 1-(3-Chloro-2-
hydroxyphenyl)ethanone is the Fries Rearrangement of 2-chlorophenyl acetate.[3][4] This

reaction involves an intramolecular acyl migration catalyzed by a Lewis acid, typically aluminum

chloride (AlCl₃).
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The reaction proceeds via the formation of an acylium carbocation intermediate, which then

acts as an electrophile in an electrophilic aromatic substitution reaction on the activated

phenolic ring.[5] The regiochemical outcome—yielding a mixture of the ortho-rearranged

product (1-(3-Chloro-2-hydroxyphenyl)ethanone) and the para-rearranged product (1-(5-

Chloro-2-hydroxyphenyl)ethanone)—is highly dependent on reaction conditions. Generally,

higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho

isomer, which is stabilized by intramolecular hydrogen bonding between the phenolic proton

and the carbonyl oxygen.[6]

Workflow for Synthesis via Fries Rearrangement
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Step 1: Esterification

Step 2: Fries Rearrangement

Step 3: Purification
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1-(5-Chloro-2-hydroxyphenyl)ethanone
(para-isomer)
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Caption: Synthesis workflow for 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Physicochemical and Spectroscopic Profile
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Understanding the physical and spectral characteristics of the molecule is fundamental for its

identification, purification, and application in further synthetic steps.

Property Value / Description Source(s)

CAS Number 3226-34-4 [1][7]

Molecular Formula C₈H₇ClO₂ [1]

Molecular Weight 170.59 g/mol [7]

Appearance Solid [8]

Melting Point 80 °C [8]

IUPAC Name
1-(3-chloro-2-

hydroxyphenyl)ethanone
[1]

Synonyms

3-Chloro-2-

hydroxyacetophenone, 2'-

Hydroxy-3'-

chloroacetophenone

[2][7]

Spectroscopic Analysis (Predicted)
While a published, peer-reviewed spectrum for this specific molecule is not readily available, its

features can be reliably predicted based on its constituent functional groups and data from

closely related analogs like 2'-hydroxyacetophenone.[9]

¹H NMR: The spectrum is expected to show a characteristic, strong downfield singlet for the

phenolic proton (δ > 12 ppm) due to intramolecular hydrogen bonding with the adjacent

carbonyl oxygen. The aromatic region will display signals corresponding to the three protons

on the ring, with coupling patterns dictated by their relative positions. A singlet corresponding

to the three protons of the methyl group (-CH₃) will appear in the upfield region (δ ≈ 2.5-2.7

ppm).

¹³C NMR: Approximately 8 distinct signals are expected. The carbonyl carbon will be the

most downfield signal (δ > 200 ppm). The aromatic carbons will appear in the typical range
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(δ ≈ 115-165 ppm), with the carbon bearing the hydroxyl group being significantly downfield.

The methyl carbon will be the most upfield signal (δ ≈ 25-30 ppm).

Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch centered

around 3000-3400 cm⁻¹ (indicative of hydrogen bonding), a sharp and strong C=O stretch

for the ketone at ≈1650-1680 cm⁻¹, and C-Cl stretching in the fingerprint region (≈700-800

cm⁻¹).

Chemical Reactivity Profile
The reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone is governed by its three primary

functional regions: the aromatic ring, the phenolic hydroxyl group, and the acetyl group.

Aromatic Ring: Electrophilic Aromatic Substitution
(EAS)
The regiochemical outcome of EAS reactions is determined by the cumulative directing effects

of the existing substituents.

-OH (hydroxyl): A powerful activating group and an ortho, para-director.[10]

-Cl (chloro): A deactivating group (due to induction) but an ortho, para-director (due to

resonance).[11]

-COCH₃ (acetyl): A strong deactivating group and a meta-director.[10]

The hydroxyl group at position 2 is the dominant activating group, strongly directing incoming

electrophiles to the positions ortho and para to it, which are positions 3 and 5, respectively.

However, position 3 is already occupied by the chloro group. Therefore, the primary site for

electrophilic attack is position 5. The deactivating nature of the acetyl and chloro groups means

that forcing conditions may be required for these reactions.[10]

A strong precedent is seen in the nitration of the related 2-hydroxy-5-chloroacetophenone,

where the incoming nitro group is directed to the position ortho to the hydroxyl group.[12]

Caption: Analysis of directing effects for electrophilic substitution.
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Typical EAS Reactions:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would yield 1-

(3-Chloro-2-hydroxy-5-nitrophenyl)ethanone.

Halogenation: Bromination or further chlorination would likewise occur at the C5 position.

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly

deactivated rings and may not proceed efficiently.[11]

Phenolic Hydroxyl Group Reactivity
The acidic proton of the hydroxyl group is readily removed by a base, forming a phenoxide ion.

This nucleophilic phenoxide is the active species in several key reactions.

O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide (generated using a

base like K₂CO₃ or NaH) with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the

corresponding ether. This is a crucial step for modifying solubility or protecting the hydroxyl

group.

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like

pyridine) forms a phenolic ester. This can serve as a protecting group strategy.

Acetyl Group (Ketone) Reactivity
The acetyl group offers two sites of reactivity: the electrophilic carbonyl carbon and the

adjacent α-carbon.

Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol, 1-(3-Chloro-

2-hydroxyphenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄).[13] This transformation is often a key step in the synthesis of

chiral intermediates. For example, the related α-chloro-3-hydroxyacetophenone is reduced to

its corresponding alcohol as a precursor to valuable pharmaceutical agents.[14]

Condensation Reactions: The carbonyl group reacts with primary amines to form imines

(Schiff bases) and with reagents like hydrazine or hydroxylamine to form hydrazones and

oximes, respectively.[13] These reactions are fundamental in creating more complex

heterocyclic structures.
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Reactions at the α-Carbon: In the presence of a suitable base, the methyl protons can be

abstracted to form an enolate. This enolate can then act as a nucleophile in reactions such

as aldol condensations to form new carbon-carbon bonds.[15]

Applications in Drug Discovery and Organic
Synthesis
Hydroxyacetophenones are privileged structures in medicinal chemistry. The isomeric 2-

hydroxy-5-chloroacetophenone is a documented intermediate in the synthesis of the anti-

asthma drug Pranlukast.[12] Similarly, other substituted 2-hydroxyacetophenones are

precursors to sirtuin inhibitors and potential anticancer agents.

By analogy, 1-(3-Chloro-2-hydroxyphenyl)ethanone serves as a valuable building block for

accessing novel chemical space. Its three distinct functional handles can be manipulated

sequentially to construct complex molecular scaffolds for screening in drug discovery

programs. For example, O-alkylation followed by a condensation reaction at the ketone could

be a pathway to novel heterocyclic libraries.

Experimental Protocols
The following protocols are representative methodologies based on well-established

procedures for this class of compounds.

Protocol 5.1: Synthesis of 1-(3-Chloro-2-
hydroxyphenyl)ethanone via Fries Rearrangement
This protocol is adapted from general procedures for the Fries rearrangement of phenolic

esters.[6][16][17]

Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or

toluene). Add a base such as pyridine (1.2 eq).

Cool the mixture in an ice bath to 0°C. Slowly add acetyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis

indicates the consumption of the starting phenol.

Work-up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry

the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to

yield crude 2-chlorophenyl acetate.

Rearrangement: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add anhydrous

aluminum chloride (AlCl₃) (2.5-3.0 eq).

Add the crude 2-chlorophenyl acetate (1.0 eq) to the AlCl₃.

Heat the reaction mixture to 160-170°C and maintain for 2-3 hours. Monitor the reaction

progress by TLC.

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto

crushed ice with concentrated HCl.

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, and concentrate.

Purification: The resulting mixture of ortho and para isomers can be separated by steam

distillation (the ortho isomer is more volatile) or by column chromatography on silica gel to

afford pure 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Protocol 5.2: O-Alkylation of 1-(3-Chloro-2-
hydroxyphenyl)ethanone
This protocol is a standard Williamson ether synthesis procedure.

To a solution of 1-(3-Chloro-2-hydroxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent

like acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq).

Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
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After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude

product by column chromatography or recrystallization to obtain the desired O-alkylated

product.

Conclusion
1-(3-Chloro-2-hydroxyphenyl)ethanone is a multifunctional building block whose reactivity is

a predictable consequence of the electronic properties of its substituents. The powerful

activating effect of the ortho-hydroxyl group dominates the aromatic ring's chemistry, directing

electrophilic attack primarily to the C5 position. Concurrently, the hydroxyl and ketone moieties

provide orthogonal sites for nucleophilic and condensation reactions. This well-defined

reactivity profile makes it an asset for synthetic chemists, enabling the rational design of

complex molecules for applications in pharmacology and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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